![molecular formula C18H15FN4O3S2 B2684446 N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide CAS No. 868974-67-8](/img/structure/B2684446.png)
N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Compound X can be synthesized through a multistep process. One approach involves the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various benzaldehydes substituted at position 4. The reaction yields derivatives of Compound X, which can be further purified and characterized .
Scientific Research Applications
Antimicrobial Applications
Research has highlighted the potential antimicrobial efficacy of compounds related to N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide. For example, Desai, Rajpara, and Joshi (2013) synthesized and screened a series of derivatives for in vitro antibacterial and antifungal activities, showcasing their potential in combating microbial diseases. This suggests the compound's relevance in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Cancer Therapy Applications
The compound's structural features and derivatives are being explored for cancer therapy. One study by Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives with significant potential in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and a high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Interaction Studies
The compound and its related derivatives have also been used in studying molecular interactions. Karabulut et al. (2014) prepared derivatives and characterized their molecular structure through various spectroscopic techniques, contributing to the understanding of intermolecular interactions. This research aids in the design of molecules with specific properties for scientific and therapeutic applications (Karabulut et al., 2014).
properties
IUPAC Name |
N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-26-14-7-2-4-11(8-14)16(25)21-17-22-23-18(28-17)27-10-15(24)20-13-6-3-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNROAZSMWWJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.